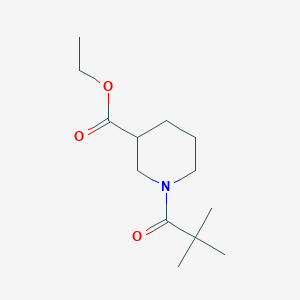

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

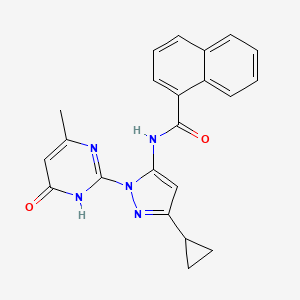

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceuticals and organic compounds. The ethyl and carboxylate groups suggest that this compound is an ester, and the presence of a 2,2-dimethylpropanoyl group indicates a substitution that could affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in various studies. For instance, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent reactions with a base to afford the final product in high yields . Another study describes the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which involves reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations using density functional theory (DFT) can also be employed to evaluate the molecular structure and properties of such compounds . For example, the molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been determined by X-ray crystallography, revealing the presence of hydrogen bonding and C-H…π interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, amidification, and cyclization . The reactivity of these compounds can be influenced by steric effects and the presence of electron-withdrawing or electron-donating groups. For instance, ethyl 1-methyl 2-ethoxy 3-indole carboxylate has been shown to act as an alkylating agent with nucleophiles like piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from experimental data and theoretical calculations. For example, the formation of dimers in the solid state through intermolecular hydrogen bonding has been observed in some piperidine compounds . The thermodynamic parameters, vibrational analysis, and binding energy of these dimers can be calculated using DFT, providing valuable information about the stability and interactions within the molecular system . Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices can be used to determine the reactive sites within the molecule .

科学研究应用

GPIIb/IIIa Integrin Antagonists

- Application: This compound, as a fibrinogen receptor antagonist, has potential in antithrombotic treatment, particularly in the acute phase. It exhibits a promising profile in inhibiting human platelet aggregation both in vitro and in vivo, demonstrating therapeutic potential (Hayashi et al., 1998).

Synthesis of Heterocyclic Compounds

- Application: The compound has been used in the synthesis of various heterocyclic compounds, including pyrano[4,3-d]thieno[2,3-b]pyridine derivatives. These compounds are significant in developing new chemical entities for various pharmacological activities (Paronikyan et al., 2016).

Anticancer Agent Evaluation

- Application: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized using this compound showed promising results as anticancer agents. Further in vivo studies are recommended to establish their therapeutic usefulness (Rehman et al., 2018).

Phosphine-Catalyzed Annulation

- Application: This compound is involved in [4 + 2] annulation processes, leading to the synthesis of highly functionalized tetrahydropyridines. This indicates its utility in organic synthesis and the development of new compounds (Zhu et al., 2003).

Cytotoxic and Anticancer Agents

- Application: The compound has been used in synthesizing new classes of cytotoxic agents, showing significant potential against various human tumors. It's a part of ongoing research in anticancer drug development (Dimmock et al., 1998).

Biological Properties of Piperidine Substituted Benzothiazole Derivatives

- Application: This compound has been used in synthesizing benzothiazole derivatives, showing significant antibacterial and antifungal activities. Such studies contribute to the discovery of new antibacterial agents (Shafi et al., 2021).

Microwave-Assisted Direct Amidation

- Application: The compound has been utilized in microwave-assisted amidation processes, indicating its role in efficient and rapid chemical synthesis techniques (Milosevic et al., 2015).

属性

IUPAC Name |

ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)13(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJFTNWYNSFBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)